molecular formula C17H24N4O3 B5413738 2-morpholin-4-yl-N-(5-oxo-1-propylpyrrolidin-3-yl)nicotinamide

2-morpholin-4-yl-N-(5-oxo-1-propylpyrrolidin-3-yl)nicotinamide

Cat. No.: B5413738
M. Wt: 332.4 g/mol
InChI Key: IMNFNHPMQZWNEH-UHFFFAOYSA-N
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Description

The compound “2-morpholin-4-yl-N-(5-oxo-1-propylpyrrolidin-3-yl)nicotinamide” appears to contain a morpholine ring, a pyrrolidine ring, and a nicotinamide group. Morpholine is a common motif in many pharmaceuticals and agrochemicals . Pyrrolidine is a cyclic amine, and its derivatives are also found in many drugs . Nicotinamide is a form of vitamin B3 and is used in many biological processes .


Molecular Structure Analysis

The molecular structure of this compound would likely show the morpholine and pyrrolidine rings attached to the nicotinamide group. The exact structure would depend on the positions of these attachments .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, boiling point, and reactivity could be influenced by the presence and position of the morpholine, pyrrolidine, and nicotinamide groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing morpholine are used for their antifungal properties . Nicotinamide plays a crucial role in human nutrition, including roles in metabolism and enzyme function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential uses and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological systems, it could be developed further as a pharmaceutical .

Properties

IUPAC Name

2-morpholin-4-yl-N-(5-oxo-1-propylpyrrolidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-2-6-21-12-13(11-15(21)22)19-17(23)14-4-3-5-18-16(14)20-7-9-24-10-8-20/h3-5,13H,2,6-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNFNHPMQZWNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC(=O)C2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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